Boronic Acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) is a boronic acid derivative that acts as a negative allosteric modulator (NAM) of the CXC-motif chemokine receptor CXCR3. [] NAMs bind to a site on the receptor distinct from the chemokine binding site and alter the receptor's conformation, impacting its signaling properties. [] This compound is a key component of BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid), a molecule exhibiting biased negative allosteric modulation of CXCR3. [] This implies that BD064 selectively inhibits specific signaling pathways downstream of CXCR3 activation, rather than completely blocking all signaling. []
Boronic Acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), as part of BD064, displays probe-dependent inhibition of CXCR3 signaling. [] This means its inhibitory effect varies depending on the specific ligand (probe) used to activate the receptor. [] Specifically, BD064 interacts with the F1313.32 and Y3087.43 amino acid residues within the CXCR3 binding pocket. [] These interactions are crucial for BD064's ability to modulate chemokine-induced CXCR3 activation by CXCL11 and CXCL10. [] The probe-dependent nature of BD064's action suggests that different ligands induce distinct conformational changes in CXCR3, influencing the modulator's binding and efficacy. []
Boronic Acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) is primarily studied in the context of CXCR3 modulation, particularly through its incorporation into BD064. [] CXCR3 is a chemokine receptor implicated in various inflammatory and immune responses. [] Therefore, molecules like BD064 hold potential as tools for investigating CXCR3 signaling and its role in disease.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: